molecular formula C26H26FN5O B4572297 (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4572297
M. Wt: 443.5 g/mol
InChI Key: KHDFVTGGKSQZMZ-UHFFFAOYSA-N
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Description

(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a phenyl group, and a piperazine moiety substituted with a fluorobenzyl group. The compound’s structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This is followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry, aiming to minimize waste and energy consumption while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the ATP pocket of kinases, thereby inhibiting their activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and survival, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group on the piperazine moiety enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O/c1-18-16-23(24-19(2)29-32(25(24)28-18)22-6-4-3-5-7-22)26(33)31-14-12-30(13-15-31)17-20-8-10-21(27)11-9-20/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDFVTGGKSQZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

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